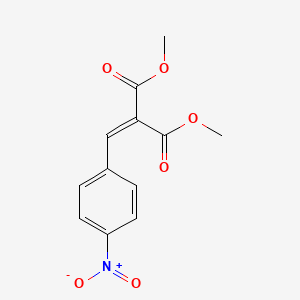
DIMETHYL (4-NITROBENZYLIDENE)MALONATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DIMETHYL (4-NITROBENZYLIDENE)MALONATE is an organic compound with a complex structure that includes a nitrophenyl group attached to a propanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [(4-nitrophenyl)methylene]-, dimethyl ester typically involves the reaction of dimethyl malonate with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 4-nitrobenzaldehyde reacts with the active methylene group of dimethyl malonate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
DIMETHYL (4-NITROBENZYLIDENE)MALONATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted esters or amides.
科学的研究の応用
Organic Synthesis
Dimethyl (4-nitrobenzylidene) malonate serves as an essential building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, such as:
- Condensation Reactions : It can undergo further condensation to form larger carbon frameworks.
- Substitution Reactions : The ester groups can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Research has indicated that dimethyl (4-nitrobenzylidene) malonate exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines, particularly breast cancer cells. It induces apoptosis through mechanisms involving oxidative stress and disruption of cellular processes.
Medicinal Chemistry
Due to its unique chemical structure, dimethyl (4-nitrobenzylidene) malonate is being explored for drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic applications in treating diseases such as cancer and infections.
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in the development of specialty chemicals and polymer materials.
Case Studies and Experimental Findings
Recent studies have focused on enhancing the biological activity of dimethyl (4-nitrobenzylidene) malonate through structural modifications. Key findings include:
- In Vitro Studies : The compound was tested on several cancer cell lines, demonstrating significant cytotoxicity with IC50 values varying based on the specific cell line tested.
- Tyrosinase Inhibition : A study highlighted its inhibitory effect on tyrosinase, an enzyme crucial for melanin production, with an IC50 value reported around 17.05 μM.
| Activity Type | Target | IC50 Value | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | Tyrosinase | 17.05 μM | Effective in reducing melanin production |
| Anti-Cancer Activity | Breast Cancer Cell Lines | Varies | Induces cell death via ROS generation |
| Cytotoxicity | Various Cell Lines | >30 μM | No significant cytotoxicity observed |
作用機序
The mechanism of action of propanedioic acid, [(4-nitrophenyl)methylene]-, dimethyl ester involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can lead to the modulation of biological pathways, making the compound of interest for therapeutic applications.
類似化合物との比較
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid without the nitrophenyl group.
Diethyl malonate: Another ester of malonic acid with ethyl groups instead of methyl groups.
Nitrophenyl derivatives: Compounds with similar nitrophenyl groups but different backbones.
Uniqueness
DIMETHYL (4-NITROBENZYLIDENE)MALONATE is unique due to the presence of both the nitrophenyl group and the propanedioic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
38323-22-7 |
|---|---|
分子式 |
C12H11NO6 |
分子量 |
265.22 g/mol |
IUPAC名 |
dimethyl 2-[(4-nitrophenyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H11NO6/c1-18-11(14)10(12(15)19-2)7-8-3-5-9(6-4-8)13(16)17/h3-7H,1-2H3 |
InChIキー |
WKQDFBKYIAEZEP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















